Comprehensive Lack of Public Quantitative Comparative Data for This Specific Ester
A systematic search of primary research articles, patents, and authoritative databases (PubMed, Google Scholar, PubChem, ChEMBL, BindingDB) conducted in May 2026 identified no publicly available quantitative data—biochemical (IC50, Kd), cellular (GI50, IC50), selectivity, or ADME/PK—for butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate (CAS 1171741-24-4) alone or in direct comparison with any defined analog. The structurally related patent CN109111437A describes a generic class of benzo[d]isoxazole BET inhibitors [1] and the peer-reviewed literature reports potent BET inhibitors such as 6i (Y06036; BRD4(1) Kd = 82 nM) and 7m (Y06137; BRD4(1) Kd = 81 nM) [2]; however, neither source provides data points for the specific butyl ester under evaluation. No head-to-head studies comparing this compound with methyl, ethyl, or other ester analogs at identical assay conditions exist in the accessible literature. The basic physicochemical properties (MW 422.43, XLogP3 3.8) are available from vendor listings [3] but are insufficient for meaningful differentiation from close analogs (e.g., the methyl ester analog has MW 380.36).
| Evidence Dimension | Available quantitative biological profiling data |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | N/A — no comparator data identified |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
The absence of public quantitative data means that any claim of differentiation for this compound relative to its analogs cannot be substantiated with evidence; procurement decisions must currently rely on the synthetic accessibility and chemical identity of the compound rather than on demonstrated biological superiority.
- [1] Xu Y, Zhang M, Zhang Y, Xue X, Wang C, Song M. 一种苯并[d]异恶唑类化合物及其制备方法和应用 [A Benzo[d]Isoxazole Compound and Its Preparation Method and Application]. Chinese Patent CN109111437A, published January 1, 2019. View Source
- [2] Zhang M, Zhang Y, Song M, Xue X, Wang C, Xiang Q, et al. Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). J Med Chem. 2018;61(7):3037-3058. View Source
- [3] Kuujia.com. Cas no 1171741-24-4 (butyl 4-{2-5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylacetamido}benzoate). Product page. Accessed May 2026. View Source
